molecular formula C19H17BrN4O2S B2697341 5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-81-7

5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2697341
CAS No.: 887220-81-7
M. Wt: 445.34
InChI Key: DNBQJNWYLVLOLK-UHFFFAOYSA-N
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Description

5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a pyrrolidinyl group, a furan ring, and a thiazolotriazolol ring system

Scientific Research Applications

5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-bromobenzyl bromide, pyrrolidine, and furan-2-carbaldehyde. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, cyclization, and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid residues. The furan and thiazolotriazolol rings can participate in π-π stacking interactions and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
  • 5-((3-Methylphenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Uniqueness

The uniqueness of 5-[(3-bromophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in the presence of the bromophenyl group, which can participate in unique halogen bonding interactions. This feature can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[(3-bromophenyl)-pyrrolidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S/c20-13-6-3-5-12(11-13)15(23-8-1-2-9-23)16-18(25)24-19(27-16)21-17(22-24)14-7-4-10-26-14/h3-7,10-11,15,25H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBQJNWYLVLOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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